

¹H NMR spectrum of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2,4-dimethoxybenzoate**

Cat. No.: **B1295305**

[Get Quote](#)

An in-depth technical guide to the ¹H NMR spectrum of **Methyl 2,4-dimethoxybenzoate** is presented for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the spectral data, aiding in the structural elucidation and characterization of this compound.

Introduction

Methyl 2,4-dimethoxybenzoate ($C_{10}H_{12}O_4$) is an aromatic ester. A thorough understanding of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for the verification of its chemical structure and the assessment of its purity. The spectrum provides critical insights into the electronic environment of each proton within the molecule, encompassing the aromatic protons as well as those of the methoxy and methyl ester functional groups.

Chemical Structure and Proton Assignments

The molecular structure of **Methyl 2,4-dimethoxybenzoate** features a benzene ring with a methyl ester group at the C1 position and two methoxy groups at the C2 and C4 positions. For clarity in spectral assignment, the protons are systematically labeled as depicted in the diagram below.

Caption: Chemical structure of **Methyl 2,4-dimethoxybenzoate** with proton numbering.

¹H NMR Spectral Data

The ^1H NMR spectrum of **Methyl 2,4-dimethoxybenzoate** was recorded in deuterated chloroform (CDCl_3) using a 90 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-6	7.79	d	8.6	1H
H-5	6.49	dd	8.6, 2.3	1H
H-3	6.42	d	2.3	1H
2-OCH ₃	3.87	s	-	3H
4-OCH ₃	3.83	s	-	3H
-COOCH ₃	3.87	s	-	3H

Interpretation of the Spectrum

Aromatic Region (δ 6.0-8.0 ppm)

The signals corresponding to the aromatic protons appear in the downfield region of the spectrum. The proton at the H-6 position is observed as a doublet at 7.79 ppm, with a coupling constant of 8.6 Hz, indicative of ortho-coupling to the H-5 proton. Its downfield shift is a consequence of the deshielding effect of the adjacent ester group. The H-5 proton resonates as a doublet of doublets at 6.49 ppm, arising from coupling to both H-6 ($J = 8.6$ Hz) and H-3 ($J = 2.3$ Hz). The H-3 proton appears as a doublet at 6.42 ppm with a smaller coupling constant of 2.3 Hz, which is characteristic of meta-coupling to the H-5 proton.

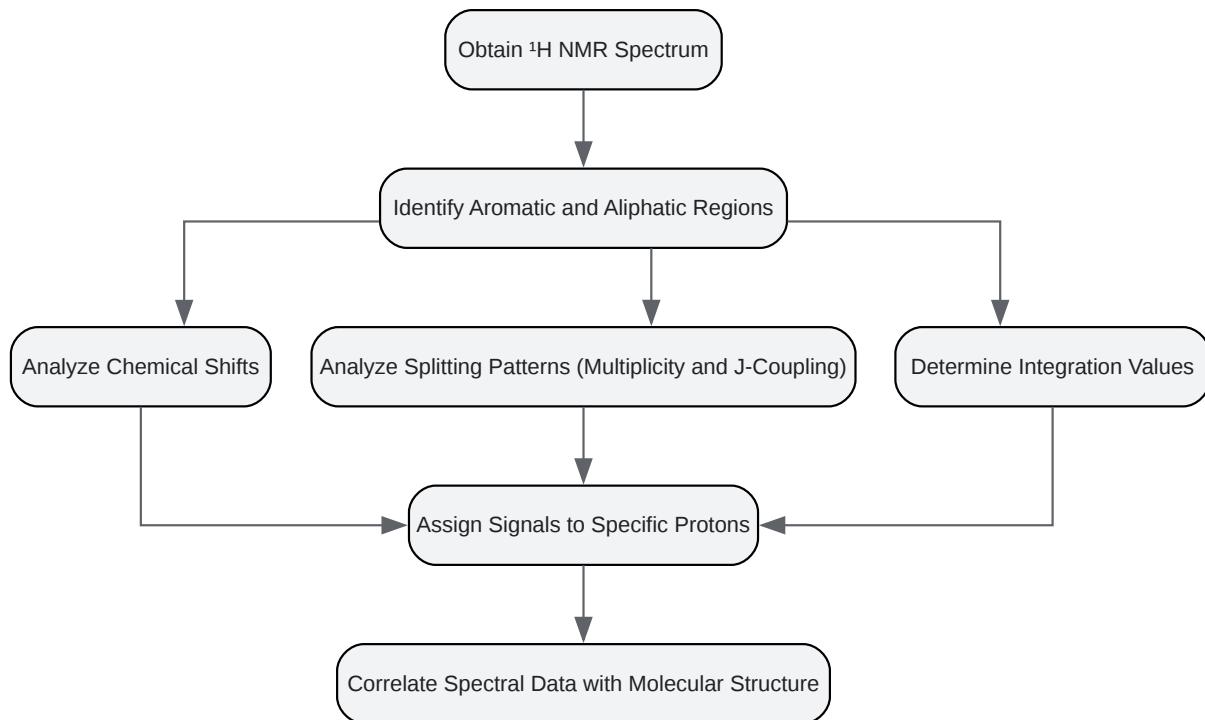
Aliphatic Region (δ 3.0-4.0 ppm)

The aliphatic region of the spectrum is characterized by three sharp singlets corresponding to the methyl protons of the two methoxy groups and the methyl ester. The protons of the 2-methoxy group and the methyl ester fortuitously resonate at the same chemical shift of 3.87 ppm, resulting in a singlet with an integration value corresponding to six protons. The protons

of the 4-methoxy group give rise to a distinct singlet at 3.83 ppm, integrating to three protons. The singlet nature of these peaks confirms the absence of adjacent protons.

Experimental Protocols

Sample Preparation: A solution for NMR analysis is prepared by dissolving 5-10 mg of **Methyl 2,4-dimethoxybenzoate** in approximately 0.6 mL of deuterated chloroform (CDCl_3). A small quantity of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts (δ 0.00 ppm). The resulting solution is then transferred into a 5 mm NMR tube.


^1H NMR Data Acquisition: The spectrum is acquired using a 90 MHz or higher field NMR spectrometer. Typical parameters for data acquisition are as follows:

- Solvent: CDCl_3
- Temperature: Ambient temperature
- Pulse Angle: 30°
- Acquisition Time: 3-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are calibrated against the TMS signal. The integrated area of each signal is determined to establish the relative ratio of the protons.

Logical Workflow for Spectral Analysis

The interpretation of the ^1H NMR spectrum of **Methyl 2,4-dimethoxybenzoate** follows a systematic workflow, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of **Methyl 2,4-dimethoxybenzoate** is in complete agreement with its known chemical structure. The distinct chemical shifts, characteristic splitting patterns, and precise integration values of the proton signals provide unequivocal confirmation of the substitution pattern on the aromatic ring. This technical guide serves as an essential reference for the analytical characterization of this compound in diverse scientific and industrial applications.

- To cite this document: BenchChem. [1H NMR spectrum of Methyl 2,4-dimethoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295305#1h-nmr-spectrum-of-methyl-2-4-dimethoxybenzoate\]](https://www.benchchem.com/product/b1295305#1h-nmr-spectrum-of-methyl-2-4-dimethoxybenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com